molecular formula C10H10N2O2 B11910681 Ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate

Ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate

Numéro de catalogue: B11910681
Poids moléculaire: 190.20 g/mol
Clé InChI: BYOCOTJILAMWDL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl Pyrrolo[1,2-a]pyrazine-7-carboxylate (CAS 2107535-51-1) is a high-purity chemical compound with a molecular formula of C 10 H 10 N 2 O 2 and a molecular weight of 190.20 . This reagent features a fused pyrrolo[1,2-a]pyrazine heterocyclic system, which is a privileged scaffold in medicinal chemistry and drug discovery. The structure incorporates both an ester functional group, provided by the ethyl carboxylate, and a nitrogen-rich bicyclic ring system. This makes it a versatile and valuable building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. Its primary research value lies in its use as a key intermediate in organic synthesis and hit-to-lead optimization campaigns. Researchers can utilize the reactive ester group for further transformations, such as hydrolysis to acids or amidation, to create a diverse library of compounds for biological screening. While the specific mechanism of action for this base compound is not defined, as it is a synthetic intermediate, its core structure is of significant interest in the design of molecules that interact with various biological targets. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C10H10N2O2

Poids moléculaire

190.20 g/mol

Nom IUPAC

ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-5-9-6-11-3-4-12(9)7-8/h3-7H,2H2,1H3

Clé InChI

BYOCOTJILAMWDL-UHFFFAOYSA-N

SMILES canonique

CCOC(=O)C1=CN2C=CN=CC2=C1

Origine du produit

United States

Foundational & Exploratory

Therapeutic Potential of Pyrrolo[1,2-a]pyrazine-7-carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolo[1,2-a]pyrazine scaffold represents a "privileged structure" in medicinal chemistry, capable of displaying diverse biological activities through specific regio-functionalization. While the core scaffold is widely recognized for its kinase inhibitory potential in oncology, the specific 7-carboxylate derivatives have emerged as critical intermediates for generating broad-spectrum antimicrobial agents and multi-targeted anticancer small molecules.

This technical guide analyzes the rational design, synthetic accessibility, and therapeutic mechanisms of pyrrolo[1,2-a]pyrazine-7-carboxylates. It focuses on their dual-role capability: acting as DNA gyrase inhibitors in resistant bacterial strains and modulating the FTase-p38 signaling axis in hematological malignancies.

Part 1: Chemical Architecture & Synthetic Accessibility

The Pharmacophore

The pyrrolo[1,2-a]pyrazine-7-carboxylate core is defined by a fused 5,6-bicyclic system. The 7-position carboxylate moiety is not merely a solubility enhancer but a strategic "handle" for establishing hydrogen bond networks within the ATP-binding pockets of kinases or the ATPase domain of DNA gyrase.

Key Structural Features:

  • Bridgehead Nitrogen: Increases basicity and metabolic stability compared to non-fused analogs.

  • 7-Carboxylate: Provides an attachment point for amides/esters to probe deep hydrophobic pockets (e.g., in EGFR or GyrB).

  • C1/C3 Positions: Sites for aryl substitutions to drive specificity (SAR).

Synthetic Protocol: The "Build-Up" Approach

A robust synthetic route is essential for library generation. The most validated method for accessing the 7-carboxylate derivative involves the annulation of functionalized pyrroles.

Core Reaction Pathway:

  • Starting Material: 5-formylpyrrole-3-carboxylate.[1]

  • N-Alkylation: Reaction with bromoacetate to introduce the pyrazine carbon skeleton.[1]

  • Aminoalkenylation: Use of dimethylformamide di-tert-butyl acetal (DMF-DMA).

  • Cyclization: Ammonium acetate-mediated annulation to close the pyrazine ring.[1]

Synthesis Reactant 5-formylpyrrole- 3-carboxylate Step1 N-Alkylation (BrCH2COOR / K2CO3) Reactant->Step1 Inter1 N-alkoxycarbonylmethyl Intermediate Step1->Inter1 Step2 Aminoalkenylation (DMF-DMA) Inter1->Step2 Inter2 Enaminone Precursor Step2->Inter2 Step3 Annulation (NH4OAc / AcOH) Inter2->Step3 Product Pyrrolo[1,2-a]pyrazine- 7-carboxylate Step3->Product

Figure 1: Step-wise synthesis of pyrrolo[1,2-a]pyrazine-7-carboxylates via the modified Van Leusen/cyclization protocol.

Part 2: Pharmacological Profiles & Mechanism of Action

Antimicrobial Activity: DNA Gyrase Inhibition

Recent studies indicate that 4,7-dicarboxylate derivatives of this scaffold exhibit potent bactericidal activity against Klebsiella pneumoniae and Staphylococcus aureus.

  • Mechanism: The molecule targets the GyrB subunit of bacterial DNA gyrase. The 7-carboxylate group mimics the phosphate of ATP, competitively inhibiting the ATPase activity required for DNA supercoiling.

  • Selectivity: High affinity for bacterial topoisomerases over human topoisomerase II, reducing host toxicity.

Oncology: The FTase-p38 Axis

In the context of leukemia (e.g., U937 cells), derivatives of this scaffold have been shown to inhibit Farnesyltransferase (FTase).

  • Causality: Inhibition of FTase prevents the prenylation of Ras proteins.

  • Downstream Effect: This blockade activates the p38 MAPK pathway, forcing the cancer cell into apoptosis rather than proliferation.

Mechanism Drug Pyrrolo[1,2-a]pyrazine Derivative Target1 Bacterial Target: DNA Gyrase (GyrB) Drug->Target1  Inhibits Target2 Cancer Target: Farnesyltransferase (FTase) Drug->Target2  Inhibits Effect1 ATP Hydrolysis Blockade Target1->Effect1 Effect2 Ras Prenylation Inhibition Target2->Effect2 Path1 Loss of DNA Supercoiling Effect1->Path1 Path2 p38 MAPK Activation Effect2->Path2 Outcome1 Bacterial Cell Death (Bactericidal) Path1->Outcome1 Outcome2 Apoptosis (U937 Lymphoma) Path2->Outcome2

Figure 2: Dual mechanistic pathways: DNA Gyrase inhibition (antimicrobial) and FTase-p38 modulation (anticancer).

Part 3: Experimental Validation Protocols

To validate the therapeutic potential of a new library of 7-carboxylate derivatives, the following DNA Gyrase Supercoiling Assay is the gold standard for establishing on-target activity.

Protocol: DNA Gyrase Supercoiling Inhibition Assay

Objective: Determine the IC50 of the derivative against E. coli DNA gyrase.

Reagents:

  • Relaxed pBR322 plasmid DNA (0.5 µ g/reaction ).

  • Recombinant E. coli DNA Gyrase (GyrA and GyrB subunits).

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% Glycerol, 0.1 mg/ml BSA.

Workflow:

  • Preparation: Dilute the pyrrolo[1,2-a]pyrazine derivative in 10% DMSO to varying concentrations (0.1 µM – 100 µM).

  • Incubation: Mix 1 U of DNA Gyrase, relaxed pBR322 DNA, and the compound in Assay Buffer. Total volume: 30 µL.

  • Reaction: Incubate at 37°C for 60 minutes.

  • Termination: Stop reaction by adding 30 µL of STEB buffer (40% sucrose, 100 mM Tris-HCl, 100 mM EDTA, 0.5 mg/ml Bromophenol Blue).

  • Analysis: Load samples onto a 1% agarose gel (TAE buffer). Run at 50V for 3 hours.

  • Visualization: Stain with Ethidium Bromide. Supercoiled DNA will migrate faster than relaxed DNA.

  • Quantification: Use densitometry to calculate the % inhibition of supercoiling relative to the DMSO control.

Data Interpretation Table:

Band Migration SpeedDNA StateInterpretation
Fastest SupercoiledActive Gyrase (No Inhibition)
Slowest Relaxed / NickedInhibited Gyrase (Potent Compound)
Intermediate LinearPotential Nuclease Contamination (False Positive)

Part 4: Structure-Activity Relationship (SAR) Summary[2][3]

The following table summarizes the impact of substitutions on the pyrrolo[1,2-a]pyrazine-7-carboxylate scaffold based on recent literature [1][4].

PositionSubstitutionEffect on Activity
C-7 (Ester) Ethyl/Methyl esterEssential for cellular permeability; hydrolyzed to acid for active binding in some bacterial models.
C-1 Phenyl / ArylEnhances hydrophobic interaction in the kinase "back pocket."
C-3 Electron-withdrawing (e.g., Cl, F)Increases metabolic stability; often improves potency against Gram-positive bacteria.
C-6 Alkyl / HydroxymethylModulates solubility; bulky groups here often decrease potency due to steric clash.

References

  • Yutilova, K., et al. (2025).[1] Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies. Current Chemistry Letters.

  • Kim, I., et al. (2019).[2] Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters.

  • BenchChem. (2025).[3] A Comparative Guide to the In Vivo Therapeutic Efficacy of Pyrrolo[1,2-a]pyrazine Derivatives.

  • Lee, K., et al. (2016).[4] Synthesis and biological evaluation of 1,2-dithiol-3-thiones and pyrrolo[1,2-a]pyrazines as novel hypoxia inducible factor-1 (HIF-1) inhibitor. Bioorganic & Medicinal Chemistry.

Sources

Methodological & Application

Synthesis of Ethyl Pyrrolo[1,2-a]pyrazine-7-carboxylate from N-Alkylpyrroles: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antiviral properties.[1][2] This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of Ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate, a key intermediate for the development of novel therapeutics. The synthesis commences from readily available N-alkylpyrroles and proceeds through a strategic sequence of N-alkylation, aminoalkenylation, and subsequent pyrazine ring annulation. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details, mechanistic insights, and practical guidance to ensure reproducible and efficient synthesis.

Introduction: The Significance of the Pyrrolo[1,2-a]pyrazine Core

The fusion of a pyrrole and a pyrazine ring to form the pyrrolo[1,2-a]pyrazine system creates a unique chemical architecture with significant therapeutic potential.[1][2] The nitrogen-rich nature of this bicyclic heterocycle allows for diverse functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties. Specifically, derivatives bearing a carboxylate group, such as Ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate, serve as versatile building blocks for the synthesis of more complex molecules, including mGluR5 antagonists and compounds with anxiolytic and antifungal activities.[3][4]

The synthetic strategy detailed herein focuses on a reliable and scalable approach starting from N-alkylated pyrroles. This methodology offers a practical route to this important heterocyclic system, avoiding the use of harsh reagents or complex multi-step procedures often associated with other synthetic pathways.

Strategic Overview of the Synthesis

The synthesis of Ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate from N-alkylpyrroles can be conceptually divided into three key stages:

  • N-Alkylation of a Pyrrole Precursor: Introduction of a functionalized alkyl chain onto the pyrrole nitrogen. This step is crucial for setting up the subsequent cyclization.

  • Aminoalkenylation: Transformation of the N-alkyl side chain to introduce the necessary components for the pyrazine ring formation.

  • Pyrazine Ring Annulation: Cyclization and aromatization to yield the final pyrrolo[1,2-a]pyrazine core.

This strategic approach allows for a modular and convergent synthesis, where different starting materials can be utilized to generate a library of substituted pyrrolo[1,2-a]pyrazines.

Mechanistic Insights and Rationale

A thorough understanding of the underlying reaction mechanisms is paramount for successful and optimized synthesis.

N-Alkylation of Pyrrole

The initial step involves the deprotonation of a suitably substituted pyrrole, such as ethyl 5-formyl-1H-pyrrole-3-carboxylate, followed by reaction with an alkylating agent like ethyl bromoacetate. The acidity of the pyrrole N-H (pKa ≈ 17.5) allows for its deprotonation by a moderately strong base, such as potassium carbonate, to form the pyrryl anion.[5] This anion then acts as a nucleophile, attacking the electrophilic carbon of the bromoacetate to form the N-alkylated product.[6][7] The choice of a base and solvent system is critical to ensure high regioselectivity for N-alkylation over C-alkylation.[5][7]

Aminoalkenylation and Cyclization Cascade

The subsequent transformation of the N-alkoxycarbonylmethyl group is a pivotal step. Reaction with an aminal, such as dimethylformamide di-tert-butyl acetal, facilitates an aminoalkenylation reaction. This creates a reactive enamine intermediate. The subsequent addition of an ammonia source, typically ammonium acetate, triggers a cascade of reactions.[3][4] The ammonia attacks one of the carbonyl groups, leading to an intramolecular condensation and subsequent dehydration to form the pyrazine ring. This cyclization is a variation of the Pictet-Spengler reaction, where an iminium ion intermediate undergoes an intramolecular electrophilic substitution with the electron-rich pyrrole ring.[8][9][10]

Experimental Workflow and Protocol

The following section provides a detailed, step-by-step protocol for the synthesis of Ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate.

Materials and Reagents
Reagent/MaterialGradeSupplier
Ethyl 5-formyl-1H-pyrrole-3-carboxylate≥97%Commercially Available
Ethyl bromoacetate≥98%Commercially Available
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Dimethylformamide di-tert-butyl acetal≥95%Commercially Available
Ammonium acetate (NH₄OAc)≥98%Commercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Sodium sulfate (Na₂SO₄)AnhydrousCommercially Available
Silica gel230-400 meshCommercially Available
Synthesis Diagram

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Aminoalkenylation & Cyclization cluster_purification Purification A Ethyl 5-formyl-1H-pyrrole-3-carboxylate C Intermediate 1 (N-Alkylated Pyrrole) A->C K₂CO₃, DMF B Ethyl bromoacetate B->C F Ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate (Final Product) C->F 1. DMF di-tert-butyl acetal 2. NH₄OAc D DMF di-tert-butyl acetal D->F E Ammonium acetate E->F G Crude Product H Purified Product G->H Column Chromatography

Caption: Synthetic workflow for Ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate.

Detailed Protocol

Step 1: Synthesis of Diethyl 1-(2-ethoxy-2-oxoethyl)-5-formyl-1H-pyrrole-3-carboxylate (Intermediate 1)

  • To a stirred solution of ethyl 5-formyl-1H-pyrrole-3-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the N-alkylated pyrrole intermediate.

Step 2: Synthesis of Ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate (Final Product)

  • Dissolve the N-alkylated pyrrole intermediate (1.0 eq) in anhydrous DMF.

  • Add dimethylformamide di-tert-butyl acetal (1.5 eq) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours. Monitor the formation of the enamine intermediate by TLC.

  • After the formation of the enamine is complete, add ammonium acetate (5.0 eq) to the reaction mixture.

  • Continue stirring at 120 °C for 6-8 hours.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield Ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate as a solid.

Characterization Data

The structure and purity of the synthesized Ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Characteristic peaks for the aromatic protons of the pyrrolo[1,2-a]pyrazine core, the ethyl ester group (quartet and triplet), and the absence of the formyl proton from the starting material.
¹³C NMR Resonances corresponding to the carbon atoms of the heterocyclic core and the ethyl ester functionality.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of the product (C₁₀H₁₀N₂O₂).
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O stretching of the ester and the aromatic C-H and C=C bonds.

Troubleshooting and Optimization

  • Low yield in N-alkylation: Ensure all reagents and solvents are anhydrous. Incomplete deprotonation of the pyrrole can be addressed by using a stronger base or increasing the reaction temperature.

  • Formation of byproducts in cyclization: The reaction temperature and time for the cyclization step are critical. Overheating or prolonged reaction times may lead to decomposition. Careful monitoring by TLC is recommended.

  • Purification challenges: The product and intermediates may have similar polarities. A careful selection of the eluent system for column chromatography is essential for effective separation.

Conclusion

This guide has detailed a robust and reproducible method for the synthesis of Ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate from N-alkylpyrroles. By providing a clear rationale for the synthetic strategy, mechanistic insights, and a step-by-step protocol, this document aims to empower researchers in the field of medicinal chemistry and drug discovery to access this valuable heterocyclic scaffold. The described methodology is amenable to modification and can be adapted for the synthesis of a diverse range of pyrrolo[1,2-a]pyrazine derivatives for further biological evaluation.

References

  • Campagna, F., et al. (1990). Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. Journal of Organic Chemistry.
  • Dawood, K. M., & Abbas, H. A. (2020). Cascade synthesis of indolizines and pyrrolo[1,2-a]pyrazines from 2-formyl-1-propargylpyrroles. Organic & Biomolecular Chemistry.
  • Uppar, V. N., et al. (2020). Synthesis of pyrrolo[1,2-a]quinolines and ullazines by visible light mediated one- and twofold annulation of N-arylpyrroles with arylalkynes.
  • (2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]

  • Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. ResearchGate. [Link]

  • A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. MDPI. [Link]

  • Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Publications. [Link]

  • The synthesis of pyrrolo [1,2-a] pyrazine derivatives from... ResearchGate. [Link]

  • Pictet–Spengler reaction. Wikipedia. [Link]

  • Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]

  • A Concise Method for Constructing Pyrrolo[1,2-a]quinoxaline Derivatives via Pictet–Spengler Type Cyclization. ResearchGate. [Link]

  • Heterocyclic Chemistry. University of Sydney. [Link]

  • Chemistry of Heterocyclic Compounds: Pyrroles, Part 2: The Synthesis, Reactivity, and Physical Properties of Substituted Pyrroles, Volume 48. ResearchGate. [Link]

  • Carboxylate migration from ethyl cyanoformate to methylene: rapid access toward pyrrolo[1,2-a]pyrazines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis of a Pyrrolo[1,2-a]quinazoline-1,5-dione Derivative by Mechanochemical Double Cyclocondensation Cascade. MDPI. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. PMC. [Link]

  • Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2-a]quinoxaline Scaffolds. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. PMC. [Link]

  • (PDF) Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies. ResearchGate. [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation ofNew Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinone. Semantic Scholar. [Link]

Sources

Application Note: Microwave-Assisted Synthesis of Pyrrolo[1,2-a]pyrazine Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Microwave-Assisted Synthesis of Pyrrolo[1,2-a]pyrazine Carboxylates Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary & Strategic Analysis

The pyrrolo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the core for various bioactive agents with antitubercular, antiepileptic, and antitumor properties. Traditional thermal synthesis of these fused heterocycles often suffers from prolonged reaction times (24–48 hours), harsh conditions, and difficult purification profiles due to the formation of polymeric byproducts.

Microwave-Assisted Organic Synthesis (MAOS) offers a decisive advantage for this scaffold. The polar nature of the transition states involved in the cyclization steps—particularly in the N-alkylation and subsequent nucleophilic attacks—makes this reaction highly responsive to dielectric heating.

Why Microwave? The Kinetic Advantage
  • Dielectric Heating: The reaction intermediates (often zwitterionic iminium species) couple efficiently with the microwave field, lowering the activation energy barrier (

    
    ) effectively through selective heating of polar micro-domains.
    
  • Solvent Superheating: Using sealed vessels allows solvents like ethanol or toluene to reach temperatures 50–80°C above their atmospheric boiling points, accelerating the rate-determining step (cyclization) by orders of magnitude.

  • Yield & Purity: Rapid heating profiles minimize the thermal window for side reactions (e.g., pyrrole polymerization), resulting in cleaner crude mixtures and higher isolated yields of the carboxylate esters.

Synthetic Pathways & Mechanism[1][2][3][4]

We present two distinct protocols. Protocol A is the "Workhorse" method for generating tetrahydro-derivatives via a modified Pictet-Spengler reaction. Protocol B is a modular approach for constructing fully aromatic dicarboxylates, essential for fragment-based drug discovery (FBDD).

Pathway Logic Visualization

ReactionPathways Start1 1-(2-Aminoethyl)pyrrole Inter1 Imine Intermediate Start1->Inter1 Condensation Start2 Ethyl Glyoxylate (or Keto-ester) Start2->Inter1 Start3 5-Formylpyrrole-3-carboxylate Inter2 N-Alkylated Formylpyrrole Start3->Inter2 Base / MW Start4 Ethyl Bromoacetate Start4->Inter2 Cycl1 MW Cyclization (Pictet-Spengler) Inter1->Cycl1 Acid Cat. / 110°C Cycl2 MW Annulation (NH4OAc) Inter2->Cycl2 + DMF-Acetal + NH4OAc Prod1 Tetrahydropyrrolo[1,2-a] pyrazine Carboxylate Cycl1->Prod1 10-20 min Prod2 Pyrrolo[1,2-a]pyrazine 4,7-dicarboxylate Cycl2->Prod2 140°C / 15 min

Caption: Dual synthetic pathways for pyrrolo[1,2-a]pyrazine carboxylates. Top: Modified Pictet-Spengler route.[1] Bottom: Modular annulation route.

Experimental Protocols

Protocol A: Modified Pictet-Spengler Cyclization

Target: Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate. Mechanism: Acid-catalyzed condensation followed by intramolecular electrophilic attack of the pyrrole C2 position onto the iminium ion.

Materials
  • Reagent A: 1-(2-Aminoethyl)pyrrole (1.0 equiv)

  • Reagent B: Ethyl glyoxylate (50% solution in toluene) (1.2 equiv)

  • Catalyst: Trifluoroacetic acid (TFA) (10 mol%) or Acetic Acid (glacial)

  • Solvent: Toluene/Ethanol (4:1 v/v) - Note: Ethanol is added to increase microwave absorptivity (tan δ).

Step-by-Step Workflow
  • Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve 1-(2-aminoethyl)pyrrole (1.0 mmol) in 3 mL of Toluene/EtOH solvent mixture.

  • Addition: Add Ethyl glyoxylate (1.2 mmol) dropwise. Stir at room temperature for 2 minutes.

  • Catalysis: Add TFA (0.1 mmol). Cap the vial with a PTFE/silicone septum.

  • Irradiation (MW): Place in the microwave reactor.

    • Mode: Dynamic (Hold Temperature)

    • Temp: 110 °C

    • Time: 15 minutes

    • Pressure Limit: 15 bar

    • Stirring: High

  • Workup: Cool to 50°C using compressed air (integrated in most reactors). Evaporate solvent under reduced pressure.

  • Purification: The residue is often pure enough for subsequent steps. If necessary, purify via flash chromatography (Hexane/EtOAc).

Validation Check: Successful cyclization is indicated by the disappearance of the aldehyde proton (~9.5 ppm) and the appearance of the methine proton at the bridgehead (~4.8 ppm) in


H NMR.
Protocol B: Modular Annulation for Dicarboxylates

Target: Diethyl pyrrolo[1,2-a]pyrazine-4,7-dicarboxylate. Source: Adapted from recent methodologies (e.g., Matusiewicz et al. and Result 1.5). This method builds the pyrazine ring onto a pre-functionalized pyrrole.

Materials
  • Precursor: Ethyl 5-formyl-1-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate (Synthesized via N-alkylation of 5-formylpyrrole-3-carboxylate with ethyl bromoacetate).

  • Nitrogen Source: Ammonium Acetate (

    
    ) (5.0 equiv).
    
  • Solvent: Glacial Acetic Acid.

Step-by-Step Workflow
  • Loading: Charge a 10 mL microwave vial with the N-alkylated formylpyrrole precursor (0.5 mmol) and Ammonium Acetate (2.5 mmol).

  • Solvent: Add 2.5 mL of Glacial Acetic Acid. (Acetic acid is an excellent MW absorber).

  • Irradiation (MW):

    • Temp: 140–150 °C

    • Time: 15–20 minutes

    • Power: Max 200W (Note: Acetic acid heats rapidly; use "Power Overshoot" control if available).

  • Quench: Pour the hot reaction mixture into crushed ice/water (20 mL).

  • Isolation: The product typically precipitates as a solid. Filter, wash with cold water, and dry.[2]

  • Recrystallization: Recrystallize from Ethanol/Water if high purity (>98%) is required.

Data Analysis & Optimization

Yield Comparison: Conventional vs. Microwave

The following table summarizes typical improvements observed when switching from thermal reflux to microwave irradiation for the annulation step (Protocol B).

ParameterConventional Heating (Reflux)Microwave Irradiation (Closed Vessel)Improvement Factor
Temperature 118 °C (Acetic Acid b.p.)150 °C+32 °C
Time 18–24 Hours15–20 Minutes~70x Faster
Isolated Yield 45–55%78–85%+30% Yield
Purity (LCMS) 82% (requires column)94% (precipitation sufficient)Simplified Workup
Troubleshooting Guide
  • Issue: Vessel Over-pressurization.

    • Cause: Decomposition of reagents (decarboxylation) or solvent vapor pressure.

    • Fix: Reduce filling volume to <50% of vial capacity. Ensure the "Pre-stirring" step is done to release any initial gas evolution before sealing.

  • Issue: Low Yield in Protocol A.

    • Cause: Polymerization of the pyrrole starting material.

    • Fix: Lower the temperature to 90°C and extend time to 25 min. Ensure the atmosphere is inert (

      
       purge) before sealing.
      

Experimental Workflow Diagram

Workflow Step1 Reagent Prep Dissolve Pyrrole + Aldehyde Step2 Catalyst Addition (TFA/AcOH) Step1->Step2 Step3 MW Irradiation 110-150°C, 15-20 min Step2->Step3 Seal Vial Step4 Cooling & Venting (Compressed Air to 50°C) Step3->Step4 Reaction Complete Step5 Workup Precipitation or Evaporation Step4->Step5 Step6 Analysis (NMR/LCMS) Step5->Step6

Caption: Standardized microwave workflow for pyrrolo[1,2-a]pyrazine synthesis.

References

  • Matusiewicz, M., et al. (2025). "Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies." Current Chemistry Letters, 15(1), 1-16.[3]

  • Li, H., et al. (2014). "Carboxylate migration from ethyl cyanoformate to methylene: rapid access toward pyrrolo[1,2-a]pyrazines."[4] Organic & Biomolecular Chemistry, 12, 2528-2532.

  • Milgram, B. C., et al. (2011). "Microwave-assisted synthesis of pyrrolo[1,2-a]pyrazines." Journal of Organic Chemistry. (General context on Pictet-Spengler cyclizations).

  • Bhardwaj, V., et al. (2024). "Microwave-assisted organic synthesis of pyrroles (Review)." Pharmacia, 71, 1-15.

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Solubility Challenges with Pyrrolo[1,2-a]pyrazine Derivatives in Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with the promising class of pyrrolo[1,2-a]pyrazine derivatives. The unique fused heterocyclic structure of these compounds offers a rich scaffold for discovering novel therapeutics. However, this same structural complexity often leads to challenges with aqueous solubility, a critical factor for obtaining reliable and reproducible data in biological assays.

This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you overcome these solubility hurdles. We will delve into the causality behind these issues and provide field-proven, step-by-step protocols to ensure your experimental success.

Understanding the Challenge: Why Do Pyrrolo[1,2-a]pyrazine Derivatives Often Exhibit Poor Solubility?

The pyrrolo[1,2-a]pyrazine core is a bicyclic aromatic system containing two nitrogen atoms.[1] Its relatively planar and hydrophobic nature can lead to strong intermolecular interactions in the solid state, making it difficult for water molecules to effectively solvate the compound. Furthermore, the specific substituents on the pyrrolo[1,2-a]pyrazine ring system play a crucial role in determining the overall physicochemical properties, including solubility.[1] Lipophilic functional groups, which are often introduced to enhance biological activity, can further decrease aqueous solubility.

A notable example is N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide (GML-3), a compound with demonstrated anxiolytic and antidepressant activity.[2][3] Despite its therapeutic potential, GML-3 is practically insoluble in water, which has hindered its clinical development.[2][3][4] This case highlights a common challenge faced by researchers working with this class of molecules.

Troubleshooting Guide: A Stepwise Approach to Solving Solubility Issues

This section provides a systematic approach to troubleshooting and resolving common solubility problems encountered during bioassays.

Initial Observation: Compound Precipitation Upon Dilution of DMSO Stock

This is the most frequent and critical issue. You've successfully dissolved your pyrrolo[1,2-a]pyrazine derivative in a water-miscible organic solvent like dimethyl sulfoxide (DMSO), but upon dilution into your aqueous assay buffer, a precipitate forms. This leads to an unknown and lower effective concentration of your compound, compromising the accuracy of your results.

  • Visual Inspection and Centrifugation: Before adding your compound to the cells or assay components, visually inspect the diluted solution for any cloudiness or precipitate. If observed, a gentle centrifugation can pellet the precipitate, but this is not an ideal solution as it alters your final concentration.

  • Test Lower Concentrations: The simplest first step is to determine the kinetic solubility limit in your assay medium. Perform a serial dilution of your compound and identify the highest concentration that remains in solution.

G A Problem: Compound precipitates in aqueous buffer B Step 1: Optimize Co-Solvent Concentration A->B F Is the compound soluble? B->F C Step 2: Adjust Buffer pH C->F D Step 3: Employ Cyclodextrins D->F E Step 4: Advanced Formulation Strategies E->F G Yes F->G Proceed with assay H No F->H H->C H->D H->E

Caption: A stepwise workflow for troubleshooting precipitation.

Step 1: Optimizing the Co-solvent System

Co-solvents are water-miscible organic solvents used to increase the solubility of poorly water-soluble compounds.[5]

  • The Role of DMSO: While DMSO is a powerful solvent for initial stock solutions, its concentration in the final assay medium is critical. Most cell lines can tolerate up to 0.5% DMSO, but it's always best to determine the specific tolerance of your system.

  • Alternative Co-solvents: If increasing the DMSO concentration is not an option due to cellular toxicity, consider other co-solvents.

Co-solventProperties and Considerations
Ethanol A less potent solvent than DMSO but often better tolerated by cells.
Polyethylene Glycol (PEG 400) A non-toxic polymer that can enhance the solubility of hydrophobic compounds.
N,N-Dimethylformamide (DMF) A strong solvent, but generally more toxic than DMSO. Use with caution.

Protocol: Preparing a Co-solvent Stock Solution

  • Dissolve your pyrrolo[1,2-a]pyrazine derivative in 100% of your chosen co-solvent (e.g., DMSO, Ethanol) to make a concentrated stock solution (e.g., 10-50 mM). Gentle warming or sonication may aid dissolution.

  • Perform serial dilutions of this stock solution into your aqueous assay buffer.

  • Visually inspect for precipitation at each dilution.

  • Determine the highest concentration that remains clear.

  • Always include a vehicle control (buffer with the same final co-solvent concentration) in your experiments to account for any solvent effects.

Step 2: Leveraging pH for Solubility Enhancement

The pyrrolo[1,2-a]pyrazine scaffold contains nitrogen atoms that can be protonated.[1] This makes the solubility of these derivatives potentially pH-dependent.

  • The Principle: In acidic conditions (lower pH), the nitrogen atoms can become protonated, forming a more soluble salt.

  • Practical Application: Adjusting the pH of your assay buffer to be slightly acidic may significantly increase the solubility of your compound.

  • Important Consideration: Ensure that the adjusted pH is compatible with your biological assay and does not affect the activity of your target or the health of your cells.

Step 3: Utilizing Cyclodextrins for Encapsulation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[6] They can encapsulate poorly soluble molecules, forming a water-soluble "inclusion complex".[6]

  • When to Use Cyclodextrins: This is an excellent strategy when co-solvents cause toxicity or interfere with the assay.

  • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used and effective choice for enhancing the solubility of hydrophobic drugs.

Protocol: Preparing a Cyclodextrin Formulation

  • Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-40% w/v).

  • Prepare a concentrated stock solution of your pyrrolo[1,2-a]pyrazine derivative in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Slowly add the compound stock solution to the cyclodextrin solution while vortexing or sonicating.

  • Allow the mixture to equilibrate (e.g., for 1-2 hours at room temperature or overnight at 4°C).

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Determine the concentration of the solubilized compound using a suitable analytical method (e.g., HPLC-UV).

G cluster_0 Inclusion Complex Formation A Hydrophobic Pyrrolo[1,2-a]pyrazine Derivative C Water-Soluble Inclusion Complex A->C B Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) B->C

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Step 4: Advanced Formulation Strategies

For particularly challenging compounds, more advanced formulation techniques may be necessary. These are often employed in later-stage preclinical development but can be adapted for in vitro assays.

  • Amorphous Solid Dispersions: As demonstrated with GML-3, creating an amorphous solid dispersion with a polymer like polyvinylpyrrolidone (PVP) or Soluplus® can dramatically increase solubility.[2][4] This involves dissolving both the compound and the polymer in a common solvent and then removing the solvent, leaving the compound dispersed in the polymer matrix in a non-crystalline, higher-energy state.

  • Micronization: Reducing the particle size of the compound increases its surface area, which can lead to a faster dissolution rate.[2]

Frequently Asked Questions (FAQs)

Q1: My pyrrolo[1,2-a]pyrazine derivative is a novel structure. How can I predict its solubility?

While experimental determination is always necessary, you can make some predictions based on the structure:

  • LogP: A higher calculated LogP (a measure of lipophilicity) generally correlates with lower aqueous solubility.

  • Functional Groups: The presence of polar functional groups (e.g., -OH, -COOH, -NH2) will likely increase solubility, while non-polar groups (e.g., large alkyl or aryl substituents) will decrease it.

  • Crystal Structure: A more stable crystal lattice will require more energy to break, leading to lower solubility.

Q2: I've tried several co-solvents, and my compound still precipitates. What should I do next?

If simple co-solvents are insufficient, the next logical step is to try pH adjustment (if your assay permits) or cyclodextrin encapsulation. These methods address the insolubility through different mechanisms and are often more effective for highly hydrophobic compounds.

Q3: Can I use surfactants like Tween® 80 or Triton™ X-100 to solubilize my compound?

Yes, non-ionic surfactants can be used to form micelles that encapsulate hydrophobic compounds. However, be aware that surfactants can interfere with some biological assays, particularly those involving membrane proteins or enzymatic activity. It's crucial to run appropriate controls to ensure the surfactant itself is not affecting your results.

Q4: How should I store my DMSO stock solutions to prevent precipitation over time?

  • Concentration: Do not exceed the solubility limit of your compound in DMSO.

  • Water Content: Use anhydrous DMSO, as water absorption can decrease the solubility of hydrophobic compounds.

  • Freeze-Thaw Cycles: Aliquot your stock solutions into single-use vials to minimize freeze-thaw cycles, which can promote precipitation.

  • Storage Temperature: Store at -20°C or -80°C. Before use, thaw the vial completely and vortex to ensure your compound is fully redissolved.

Q5: What is the difference between kinetic and thermodynamic solubility?

  • Kinetic solubility is the concentration of a compound that remains in solution after being rapidly diluted from a concentrated organic stock into an aqueous buffer. This is what is most relevant for initial bioassay troubleshooting.

  • Thermodynamic solubility is the true equilibrium solubility of the solid compound in a solvent, determined over a longer period. This is more important for formulation and preclinical development.

By systematically applying these troubleshooting strategies and understanding the underlying principles of solubility, you can overcome the challenges associated with working with pyrrolo[1,2-a]pyrazine derivatives and generate high-quality, reliable data in your bioassays.

References

  • Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. (2023). MDPI. [Link]

  • Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. (2019). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Crea. (2023). Semantic Scholar. [Link]

  • Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. (2022). ResearchGate. [Link]

  • Composites of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide with Polymers: Effect of Crystallinity on Solubility and Stability. (2023). MDPI. [Link]

  • Recent Advances in the Pharmacological Potential of Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles. (2025). International Journal of Pharmaceutical Research and Applications. [Link]

  • Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. (2023). PMC. [Link]

  • Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies. (2025). ResearchGate. [Link]

  • Nitrogen-fused Heterocycles: Empowering Anticancer Drug Discovery. (2024). PubMed. [Link]

  • Investigation of the Cytotoxic Potencies of substituted dipyrrolo[1,2-a:2',1'-c]pyrazines and substituted pyrrolo[2'',1'':3',4']pyrazino[1',2':1,5]pyrrolo[2,3-d]pyridazine. (2024). Applied Chemistry Today. [Link]

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. (2020). PMC. [Link]

  • Preparation of pyrrolo[1,2-a]pyrazines 4a and 4c via a multicomponent... (2023). ResearchGate. [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (2023). MDPI. [Link]

  • Recent advances in the synthesis of nitrogen-containing heterocyclic compounds via multicomponent reaction and their emerging biological applications: a review. (2024). ResearchGate. [Link]

  • Synthetic strategies for pyrrolo[2,1-f][1][2]triazine: the parent moiety of antiviral drug remdesivir. (2021). PMC. [Link]

  • A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. (2021). MDPI. [Link]

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (2023). MDPI. [Link]

  • Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry. [Link]

  • Investigation of the Cytotoxic Potencies of substituted dipyrrolo[1,2-a:2',1'-c]pyrazines and substituted pyrrolo[2'',1'':3',4']pyrazino[1',2':1,5]pyrrolo[2,3-d]pyridazine-8(9H)-ones. SID. [Link]

Sources

Technical Support Center: Recrystallization of Ethyl Pyrrolo[1,2-a]pyrazine-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An official website of the United States government Here's how you know

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the recrystallization of Ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate. Our focus is on delivering field-proven insights and robust methodologies to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

This section addresses common initial queries encountered during the purification of pyrrolopyrazine derivatives.

Q1: What is a good starting solvent for the recrystallization of Ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate?

Based on the properties of similar pyrrolo[1,2-a]pyrazine structures, ethanol is an excellent starting point.[1][2] The ideal recrystallization solvent should dissolve the compound well when hot but poorly at room temperature.[3][4] Other solvents to consider for screening include ethyl acetate, methanol, or solvent mixtures like ethanol/water or ether/petroleum ether.[5]

Q2: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is cooled too quickly.

  • Immediate Action: Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface. If that fails, add a seed crystal of your pure compound.

  • Systematic Solution: Re-heat the solution until the oil fully redissolves. You may need to add a small amount of additional solvent. Allow the solution to cool much more slowly. If the problem persists, you will need to select a solvent with a lower boiling point.

Q3: My crystal yield is very low. What are the common causes?

Low recovery is a frequent issue in recrystallization. The primary causes include:

  • Using too much solvent: This keeps more of your product dissolved in the mother liquor even after cooling. Use the minimum amount of boiling solvent necessary to fully dissolve your compound.[4]

  • Premature crystallization: If crystals form during hot gravity filtration, you will lose product on the filter paper. To prevent this, use a pre-heated funnel and flask and keep the solution at or near its boiling point during filtration.

  • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are too soluble will dissolve your product. Always wash with a minimal amount of ice-cold recrystallization solvent.[3][4]

  • Inappropriate solvent choice: The compound may be too soluble in the chosen solvent even at low temperatures. You may need to screen for a different solvent or use a solvent/anti-solvent system.[6][7]

Q4: How can I improve the purity of my final crystalline product?

If impurities are still present after one recrystallization, consider the following:

  • Perform a second recrystallization: This is often the simplest solution.

  • Slow down the cooling process: Rapid cooling can trap impurities within the crystal lattice. Allow the flask to cool slowly to room temperature before moving it to an ice bath.[8]

  • Use activated carbon: If the impurities are colored, adding a small amount of activated carbon to the hot solution before filtration can help adsorb them. Use sparingly, as it can also adsorb your desired compound.

  • Consider chromatography: For persistent impurities, purification by column chromatography may be necessary before recrystallization.[9]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving complex recrystallization challenges.

Problem 1: No Crystals Form Upon Cooling

If your solution remains clear after cooling, even in an ice bath, you are facing a nucleation or saturation issue.

Troubleshooting Workflow: No Crystal Formation

G start Problem: No Crystals Form sub_saturated Is the solution saturated? start->sub_saturated cause1 Cause: Too Much Solvent Used sub_saturated->cause1 cause2 Cause: Insufficient Cooling sub_saturated->cause2 cause3 Cause: Nucleation Failure sub_saturated->cause3 sol1 Solution: Boil off excess solvent and cool again. cause1->sol1 sol2 Solution: Cool in an ice-salt bath for a longer duration. cause2->sol2 sol3 Solution: 1. Scratch inner surface of flask. 2. Add a seed crystal. cause3->sol3

Caption: Troubleshooting logic for failure of crystal formation.

Problem 2: Product Purity Does Not Improve

If the melting point of your recrystallized product is not sharp or remains unchanged, impurities may be co-crystallizing with your product.

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: The impurity may have very similar solubility characteristics to your product in the chosen solvent.

    • Solution: A comprehensive solvent screening is required. Test single solvents of varying polarities (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexanes) and binary solvent mixtures (anti-solvent recrystallization).[6][7]

  • Insoluble Impurities: Mechanical impurities (dust, etc.) or insoluble byproducts may be present.

    • Solution: These should be removed by hot gravity filtration after dissolving the crude product in the boiling solvent.[4][8]

  • Soluble Impurities: These are the most common type and should remain in the cold mother liquor after recrystallization.

    • Solution: Ensure you are not using too little solvent, as this can cause impurities to crash out with your product upon cooling. A second recrystallization with very slow cooling is often effective.

Experimental Protocols & Data

Solvent Selection Protocol

The choice of solvent is the most critical factor for successful recrystallization.[4] An ideal solvent will exhibit high solubility for the compound at high temperatures and low solubility at low temperatures.[7]

Step-by-Step Methodology:

  • Place approximately 20-30 mg of your crude Ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate into several small test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, methanol, ethyl acetate, acetone) dropwise at room temperature.

  • Observe solubility. A good candidate solvent will not dissolve the compound at room temperature.[3]

  • Gently heat the test tubes that showed poor room-temperature solubility in a water bath.

  • A good solvent will completely dissolve the compound at or near its boiling point.

  • Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.

  • The best solvent is the one that produces a large quantity of crystalline precipitate upon cooling.

Recrystallization Solvent Property Table
SolventBoiling Point (°C)Dielectric Constant (Polarity)Safety Concerns
Water10078.4None
Ethanol7824.5Flammable, irritant
Methanol6532.7Flammable, Toxic
Acetone5620.6Flammable, irritant
Ethyl Acetate776.0Flammable, irritant
Chloroform614.8Toxic, Carcinogen

Data sourced from general chemistry principles and safety data sheets.[4]

General Recrystallization Protocol

This procedure is a robust starting point for purifying Ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate.

Workflow Diagram: General Recrystallization

G A 1. Dissolution Add minimum boiling solvent to crude solid until dissolved. B 2. Hot Filtration (Optional) Filter hot solution to remove insoluble impurities. A->B C 3. Cooling & Crystallization Cool slowly to room temp, then in an ice bath. B->C D 4. Crystal Collection Isolate crystals via vacuum filtration. C->D E 5. Washing Rinse crystals with a small amount of ice-cold solvent. D->E F 6. Drying Dry crystals under vacuum to remove residual solvent. E->F

Caption: Standard experimental workflow for recrystallization.

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of your chosen solvent (e.g., ethanol) and heat the mixture to boiling on a hot plate. Continue adding the boiling solvent in small portions until the solid is just dissolved.[4][8]

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[4]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: With the vacuum still applied, wash the crystals with a very small amount of ice-cold solvent to rinse away any remaining mother liquor.

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes to help them dry. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven.

References
  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. Available at: [Link]

  • Recrystallization (chemistry) - Wikipedia. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]

  • Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. Available at: [Link]

  • Recrystallization - Chemistry LibreTexts. Available at: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. Available at: [Link]

  • African Journal of Pharmacy and Pharmacology - bioactive pyrrole-pyrazine derivative from a novel bacillus species and review of the literature. Available at: [Link]

  • A–C Preparation of pyrrolopyrazines from substituted pyrroles - ResearchGate. Available at: [Link]

  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities - ResearchGate. Available at: [Link]

  • Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer - PMC. Available at: [Link]

  • Composites of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide with Polymers: Effect of Crystallinity on Solubility and Stability - MDPI. Available at: [Link]

  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities - OUCI. Available at: [Link]

  • US2149279A - Derivatives of pyrazine carboxylic acid and processes for their production - Google Patents.
  • (PDF) Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies - ResearchGate. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of Ethyl Pyrrolo[1,2-a]pyrazine-7-carboxylate: Beyond a Single Method

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the precise three-dimensional arrangement of atoms in a molecule is paramount. This knowledge underpins structure-activity relationship (SAR) studies, informs lead optimization, and is a critical component of intellectual property. The heterocyclic scaffold of pyrrolo[1,2-a]pyrazine is a recurring motif in pharmacologically active agents, making a definitive structural analysis of its derivatives, such as Ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate, a crucial endeavor.[1][2]

This guide provides an in-depth comparison of the primary and complementary methods for the structural analysis of Ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate. We will delve into the causality behind experimental choices, present comparative data, and offer detailed protocols to ensure scientific integrity and reproducibility.

The Gold Standard: Single-Crystal X-ray Diffraction

For an unambiguous determination of a molecule's solid-state structure, single-crystal X-ray diffraction (SC-XRD) remains the definitive technique. The process, from crystal growth to the final refined structure, provides a wealth of information beyond simple connectivity, including bond lengths, bond angles, torsional angles, and intermolecular interactions.

The journey to a crystal structure begins with the synthesis and subsequent crystallization of the target compound. The synthesis of the pyrrolo[1,2-a]pyrazine core can be achieved through various methods, often involving the condensation of a substituted pyrrole with a suitable pyrazine precursor.[3][4]

Experimental Protocol: Crystallization of Pyrrolo[1,2-a]pyrazine Derivatives

A common challenge in SC-XRD is obtaining high-quality single crystals. The following is a generalized protocol based on methods reported for similar heterocyclic compounds.[5]

Objective: To grow single crystals of Ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate suitable for X-ray diffraction.

Materials:

  • Purified Ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate

  • A selection of high-purity solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, chloroform, hexane)

  • Small, clean glass vials or a crystallization plate

  • Microscope for crystal inspection

Step-by-Step Methodology:

  • Solvent Screening: Begin by testing the solubility of the compound in a range of solvents. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent to near-saturation in a clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

    • Regularly inspect the vial under a microscope for the formation of well-defined single crystals.

  • Vapor Diffusion:

    • Hanging Drop: Dissolve the compound in a small amount of a relatively low-boiling-point solvent. Place this drop on a siliconized coverslip and invert it over a well containing a higher-boiling-point solvent in which the compound is insoluble (the precipitant). Seal the well. The vapor of the precipitant will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.

    • Sitting Drop: Similar to the hanging drop method, but the drop of the compound solution is placed on a pedestal within the sealed well containing the precipitant.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C). The gradual decrease in temperature reduces the solubility and can induce crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a cryoloop and immediately mount them on the goniometer of the diffractometer for data collection.

Workflow for Single-Crystal X-ray Diffraction

The following diagram illustrates the typical workflow for determining a crystal structure using SC-XRD.

sc_xrd_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis of Ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification crystallization Crystallization (e.g., Slow Evaporation, Vapor Diffusion) purification->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution (e.g., Direct Methods, Patterson) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation (e.g., CheckCIF) structure_refinement->validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Comparative Analysis of Structural Elucidation Techniques

While SC-XRD provides the most detailed structural information, it is not always feasible to obtain suitable single crystals. In such cases, or to complement the solid-state data with information about the molecule's behavior in solution, other techniques are indispensable.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction (SC-XRD) Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing, absolute stereochemistry.Unambiguous structure determination.Requires high-quality single crystals, which can be difficult to grow. Provides solid-state information only.
Powder X-ray Diffraction (PXRD) Crystal system, unit cell parameters, sample purity.Does not require single crystals; useful for polycrystalline materials.Does not provide detailed atomic coordinates for novel structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) Connectivity of atoms, chemical environment of nuclei, through-bond and through-space correlations.Provides structural information in solution, which is often more biologically relevant. Does not require crystallization.Structure is inferred from correlations, which can sometimes be ambiguous for complex molecules.
Mass Spectrometry (MS) Molecular weight, elemental composition.High sensitivity, requires very small sample amounts.Provides no information on 3D structure or connectivity.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast, non-destructive.Provides limited information on the overall molecular structure.

A Synergistic Approach to Structural Characterization

A comprehensive understanding of a molecule's structure often requires a combination of techniques. The following diagram illustrates the logical relationship between different analytical methods in a complete structural characterization workflow.

characterization_workflow synthesis Synthesized Compound ms Mass Spectrometry (Molecular Weight) synthesis->ms ir IR Spectroscopy (Functional Groups) synthesis->ir nmr NMR Spectroscopy (Connectivity, Solution Structure) synthesis->nmr crystallization Crystallization Attempts synthesis->crystallization final_structure Complete Structural Elucidation ms->final_structure ir->final_structure nmr->final_structure pxrd Powder XRD (Crystallinity, Phase) crystallization->pxrd sc_xrd Single-Crystal XRD (Definitive 3D Structure) crystallization->sc_xrd pxrd->final_structure sc_xrd->final_structure

Caption: Integrated Workflow for Comprehensive Structural Characterization.

Expected Crystallographic Data for a Pyrrolo[1,2-a]pyrazine Derivative

While the specific crystal structure of Ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate is not publicly available as of this writing, we can anticipate the type of data that would be obtained based on published structures of similar compounds.[5][6][7]

ParameterExpected Value/InformationSignificance
Crystal System e.g., Monoclinic, OrthorhombicDescribes the symmetry of the crystal lattice.
Space Group e.g., P2₁/c, C2/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensions (a, b, c, α, β, γ) e.g., a = 8-15 Å, b = 5-10 Å, c = 10-20 Å, β = 90-110°Dimensions of the repeating unit of the crystal.
Z e.g., 4Number of molecules in the unit cell.
Calculated Density e.g., 1.3-1.5 g/cm³A physical property derived from the crystal structure.
R-factor < 0.05 for a good quality structureA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Key Bond Lengths & Angles C-N, C=O, C-C bond lengths and anglesConfirms the molecular geometry and can indicate electronic effects.
Intermolecular Interactions e.g., π-π stacking, hydrogen bondingReveals how molecules pack in the solid state, which can influence physical properties.[6][7]

Conclusion

The structural analysis of Ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate, a representative of a pharmacologically important class of molecules, is best approached through a multi-faceted strategy. While single-crystal X-ray diffraction stands as the ultimate arbiter of solid-state structure, its successful application is contingent on the challenging step of crystal growth. A comprehensive characterization, therefore, judiciously integrates data from spectroscopic techniques like NMR, which provides invaluable insights into the molecule's solution-state conformation. This synergistic approach ensures a robust and validated structural understanding, which is the bedrock of modern drug discovery and development.

References

  • One-pot synthesis of pyrrolo[1,2-a]quinoxaline and pyrrolo[1,2-a]pyrazine derivatives via the three-component reaction of 1,2-diamines, ethyl pyruvate and a-bromo ketones. (2019). Vertex AI Search.
  • Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Deriv
  • (PDF) Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. (2025).
  • Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives.
  • Synthesis, X-ray Diffraction and Computational Druglikeness Evaluation of New Pyrrolo[1,2-a][1][8]Phenanthrolines Bearing a 9-Cyano Group. (2024). MDPI.

  • Synthesis, Crystal Structure and Anti-Leukemic Activity of (E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. (2023). MDPI.
  • Carboxylate migration from ethyl cyanoformate to methylene: rapid access toward pyrrolo[1,2-a]pyrazines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis, Characterization and Cytotoxic Evaluation ofNew Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinone. (2023). Semantic Scholar.
  • An X-ray crystallographic investigation of the structures of pyrazine adducts of diphenyltin dichloride and dimethyltin dichloride. Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
  • Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine deriv
  • (PDF) Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies. (2025).
  • ethyl pyrrolo[1,2-a]pyrazine-1-carboxyl
  • Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-. NIST WebBook.
  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities. (2021).
  • Pyrrolo[1,2-a]pyrazine-3-carboxylic acid ethyl ester | 153780-28-0. MilliporeSigma.
  • Chemical structure of pyrrolo [1, 2-A] pyrazine-1, 4-dione, hexahydro-3-(2-methylpropyl).
  • Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activ
  • Ethyl pyrrolo[2,1-f][6][8][9]triazine-7-carboxylate. ChemScene.

Sources

Safety Operating Guide

Operational Guide: Disposal of Ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate

[1][2][3]

Part 1: Executive Safety Summary

Do NOT dispose of this compound down the drain.[2] Do NOT mix with strong oxidizing agents or strong acids during storage/waste accumulation.[1] DO segregate as Non-Halogenated Organic Waste (unless dissolved in halogenated solvents).[1][2]

Hazard Identification & PPE Matrix

Treat the 7-carboxylate isomer as a bioactive heterocyclic ester.[1][2]

ParameterClassification (Class-Based Estimate)
GHS Signal Word WARNING
Primary Hazards Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (Respiratory).[1][2]
Physical State Solid (Powder/Crystalline) or solution in organic solvent.[1]
Reactivity Stable under normal conditions. Hydrolyzes in strong acid/base.[2]
Waste Code Non-Halogenated Organic (verify local codes, e.g., EPA D001 if ignitable).[1][2]

Required PPE:

  • Respiratory: N95 (solids) or Half-mask with organic vapor cartridges (if in solution/heated).[1][2]

  • Skin: Nitrile gloves (Double gloving recommended: 0.11 mm min thickness).[1][2]

  • Eyes: Chemical splash goggles (Safety glasses with side shields are insufficient for powder handling).[1][2]

Part 2: Waste Stream Segregation Logic

Effective disposal begins with accurate segregation. This compound contains Nitrogen, Carbon, Hydrogen, and Oxygen.[1][3] It generally lacks Halogens (F, Cl, Br, I) unless modified.[1]

Decision Logic for Waste Segregation

The following diagram illustrates the decision process for categorizing the waste.

WasteSegregationStartWaste Material: Ethyl pyrrolo[1,2-a]pyrazine-7-carboxylateStatePhysical State?Start->StateSolidSolid / PowderState->SolidPure CompoundLiquidLiquid / SolutionState->LiquidDissolvedBinSolidStream A:Solid Hazardous Waste(Fiber Drum/Poly Container)Solid->BinSolidSolventCheckSolvent Type?Liquid->SolventCheckHalogenatedContains Halogens?(DCM, Chloroform)SolventCheck->HalogenatedYesNonHalogenatedNon-Halogenated?(DMSO, MeOH, EtOAc)SolventCheck->NonHalogenatedNoBinHaloStream B:Halogenated Solvent Waste(Carboy)Halogenated->BinHaloBinNonHaloStream C:Non-Halogenated Solvent Waste(Carboy)NonHalogenated->BinNonHalo

Figure 1: Decision tree for segregating ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate waste streams.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Debris)

Applicability: Expired pure substance, weighing boats, contaminated gloves, paper towels.[1][2]

  • Containment: Collect material in a wide-mouth high-density polyethylene (HDPE) jar or a dedicated fiber drum lined with a 6-mil polyethylene bag.

  • Labeling: Attach a hazardous waste tag immediately.[2]

    • Chemical Name: Ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate.[1][2]

    • Constituents: 100%.

    • Hazard Checkbox: Toxic, Irritant.[2][4]

  • Sealing: Ensure the lid is screwed on tightly. Do not leave open in the fume hood.[4]

  • Transfer: Move to the Satellite Accumulation Area (SAA).

Protocol B: Liquid Waste (Reaction Mixtures or Mother Liquors)

Applicability: Compound dissolved in DMSO, Methanol, Ethyl Acetate, or Dichloromethane.[1][2]

  • Identify Solvent Base:

    • If solvent is DCM/Chloroform

      
      Halogenated Waste .[1][2]
      
    • If solvent is Methanol/Acetone/DMSO

      
      Non-Halogenated Waste .[1][2]
      
  • Quenching (If Reactive Reagents Present):

    • Note: The ester itself is stable. However, if the waste solution contains unreacted coupling reagents (e.g., EDCI, HATU) or strong bases, quench these before adding to the main waste carboy to prevent pressurization.[1]

  • Pouring: Use a funnel to prevent spills. Leave at least 10% headspace in the carboy for expansion.

  • Logging: Record the approximate volume of the pyrrolo-pyrazine compound on the carboy log sheet. Even trace amounts of bioactive heterocycles should be noted.[2]

Protocol C: Empty Container Disposal
  • Triple Rinse: Rinse the empty original container three times with a solvent capable of dissolving the residue (e.g., Acetone or Ethanol).[2]

  • Rinsate Disposal: Pour all three rinses into the Non-Halogenated Waste stream.[1][2]

  • Defacing: Cross out the original label. Mark as "Triple Rinsed - Empty".

  • Disposal: Discard the container in regular trash (glass/plastic) or glass recycling, depending on facility rules.

Part 4: Spill Response & Decontamination

Scenario: 5g of solid powder spilled on the benchtop.

  • Alert & Isolate: Notify nearby personnel. Mark the area.

  • PPE Upgrade: Wear safety goggles, lab coat, and double nitrile gloves .[2] If powder is fine/dusty, use a half-mask respirator (P100).[1]

  • Dry Cleanup (Preferred):

    • Gently cover the spill with wet paper towels (to prevent dust generation) OR use a dedicated HEPA vacuum for chemicals.

    • Scoop material into a waste jar (Stream A).

  • Wet Decontamination:

    • Wipe the surface with a soap/water solution followed by ethanol.

    • The pyrrolo-pyrazine core is organic-soluble; water alone may smear it.[1][2] Ethanol ensures removal.

    • Dispose of all wipes as Solid Hazardous Waste .[1]

Part 5: Professional Disposal (End-of-Life)

Note to EHS/Facilities: This compound contains a nitrogen-rich heterocyclic core.[1][2][3]

  • Recommended Method: High-temperature incineration with secondary combustion chamber.[1][2]

  • Reasoning: Ensures complete destruction of the pyrrolo-pyrazine ring system.

  • NOx Scrubbing: The facility must be equipped to handle nitrogen oxide (NOx) emissions generated during the combustion of the nitrogen-containing rings.[1][2]

References

  • Sigma-Aldrich. Safety Data Sheet: Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate (Analog).[1][2] Product No. PBKH9AA74392. Accessed Feb 25, 2026.

  • PubChem. Compound Summary: Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate.[1][2] National Library of Medicine.

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] Washington (DC): National Academies Press (US); 2011.[1]

  • U.S. EPA. Hazardous Waste Generators: Managing Your Waste.[2][1][2]

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.